molecular formula C7H12N2 B1289976 2-(1-Aminocyclopentyl)acetonitrile CAS No. 753023-64-2

2-(1-Aminocyclopentyl)acetonitrile

Cat. No. B1289976
CAS RN: 753023-64-2
M. Wt: 124.18 g/mol
InChI Key: KMZIDSDDZXMWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclopentyl)acetonitrile is a chemical compound with the CAS Number 753023-64-2 . It has a molecular weight of 124.19 and its IUPAC name is (1-aminocyclopentyl)acetonitrile . It appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular formula of 2-(1-Aminocyclopentyl)acetonitrile is C7H12N2 . The InChI code is 1S/C7H12N2/c8-6-5-7(9)3-1-2-4-7/h1-5,9H2 .


Physical And Chemical Properties Analysis

2-(1-Aminocyclopentyl)acetonitrile is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis Intermediary

2-(1-Aminocyclopentyl)acetonitrile: is a valuable intermediate in organic synthesis. It can be used to introduce the aminocyclopentyl moiety into larger molecules, which is particularly useful in the synthesis of complex pharmaceuticals and agrochemicals. Its ability to act as both a nucleophile and an electrophile allows for versatile reactivity in various chemical transformations .

Catalyst Development

Researchers have explored the use of 2-(1-Aminocyclopentyl)acetonitrile in the development of new catalysts. These catalysts can facilitate a range of reactions, including the formation of carbon-heteroatom bonds, which are crucial in the construction of many organic compounds .

Electrochemical Conversions

Due to its good conductivity and environmentally friendly features, 2-(1-Aminocyclopentyl)acetonitrile has been used in electrochemical conversions. It serves as a powerful tool for affording nitrogen-containing or nitrile-containing compounds, which are important in various industrial applications .

Pharmaceutical Research

In pharmaceutical research, 2-(1-Aminocyclopentyl)acetonitrile is used to synthesize novel drug candidates. Its incorporation into new compounds can lead to the discovery of medicines with potential therapeutic effects against various diseases .

Material Science

The compound finds applications in material science, particularly in the synthesis of new materials with unique properties. For example, it can be used to create polymers with specific functionalities or to modify the surface properties of materials .

Analytical Chemistry

2-(1-Aminocyclopentyl)acetonitrile: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in various analytical techniques .

Safety and Hazards

The compound is associated with several hazards. It has been assigned the signal word “Danger” and is represented by the pictogram of a skull and crossbones . Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing the compound’s mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-(1-aminocyclopentyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-6-5-7(9)3-1-2-4-7/h1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZIDSDDZXMWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 15.91 g (0.15 mol) of cyclopentylideneacetonitrile in 170 ml of an aqueous ammonia solution (29%) and 57 ml of methanol was heated at 100° C. in a sealed tube for 24 h. The reaction mixture was concentrated, and the residue was chromatographed on silica gel eluting with a mixture of dichloromethane/methanol in the proportions 90/10 to afford 12.15 g of the product as a colorless oil.
Quantity
15.91 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One

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